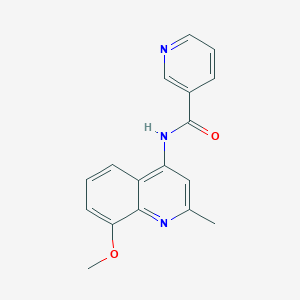

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-9-14(20-17(21)12-5-4-8-18-10-12)13-6-3-7-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNPSTVLBWSCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves the condensation of 8-methoxy-2-methylquinoline-4-carboxylic acid with pyridine-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: 8-hydroxy-2-methylquinolin-4-yl)pyridine-3-carboxamide.

Reduction: N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Analogues with Quinoline Moieties

- N-[(5Z)-4-Oxo-5-(Quinolin-8-ylmethylidene)-2-Thioxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide (CAS: Not specified) Structure: Incorporates a quinolin-8-ylmethylidene group linked to a thiazolidinone ring, with a pyridine-3-carboxamide substituent. Molecular Weight: 392.5 g/mol (C₁₉H₁₂N₄O₂S₂). Activity: Not explicitly reported, but thiazolidinone derivatives are often associated with antimicrobial or anticancer properties .

- 4-Amino-N-(Quinolin-8-yl)Pyridine-3-Sulfonamide Structure: Replaces the carboxamide with a sulfonamide group and adds an amino group at position 4 of the pyridine ring. Activity: Demonstrated anticancer activity in synthesized derivatives, highlighting the importance of the quinolin-8-yl group in target binding .

Pyridine-3-Carboxamide Derivatives with Heterocyclic Cores

- IMB-1402 (Anti-TB Agent) Structure: N-(2-(4-Bromophenoxy)ethyl)imidazo[1,2-a]pyridine-3-carboxamide. Molecular Weight: ~389.24 g/mol (calculated). Key Features: The imidazopyridine core and phenoxyethyl substituent enhance lipophilicity and target binding to Mycobacterium tuberculosis DNA gyrase (MIC: 0.025 µg/ml).

- Flonicamid (Insecticide) Structure: N-(Cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide. Molecular Weight: 228.18 g/mol. Key Features: The trifluoromethyl and cyanomethyl groups confer metabolic stability and insecticidal activity. Comparison: Substitutions on the carboxamide nitrogen (e.g., cyanomethyl vs. quinolin-4-yl) drastically alter application scope (pharmaceutical vs. agrochemical) .

Fungicidal Pyridine-3-Carboxamides (Complex II Inhibitors)

- A.3.32 (2-(Difluoromethyl)-N-(1,1,3-Trimethylindan-4-yl)Pyridine-3-Carboxamide)

- Structure : Features a difluoromethyl group on pyridine and a bulky indan substituent.

- Molecular Weight : ~358.34 g/mol (calculated).

- Activity : Acts as a fungicidal Complex II inhibitor, demonstrating the role of lipophilic substituents in membrane penetration.

- Comparison : The target compound’s methoxy and methyl groups may balance lipophilicity and solubility better than A.3.32’s highly hydrophobic indan group .

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding: The carboxamide group enables hydrogen-bond donor/acceptor interactions critical for target engagement, as seen in IMB-1402’s anti-TB activity .

- Metabolic Stability: Methoxy groups are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles compared to non-substituted analogs .

Tabulated Comparison of Key Compounds

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O, with a molecular weight of approximately 242.28 g/mol. The compound features a quinoline moiety substituted with an 8-methoxy group and a 2-methyl group, contributing to its enhanced biological activity and lipophilicity, which may improve bioavailability compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : The compound has shown potential as an anticancer agent, particularly in inhibiting the activity of specific enzymes involved in tumor growth. Studies have demonstrated its effectiveness in various cancer models, suggesting that it may serve as a lead compound for further development in oncology.

- Enzyme Inhibition : It acts as an inhibitor of various enzymes, which can modulate biochemical pathways crucial for cellular function. This mechanism is vital for its application in drug development, particularly for targeting diseases associated with enzyme dysregulation .

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against several bacterial strains. Its effectiveness is being evaluated in comparison to standard antimicrobial agents .

The mechanism of action for this compound involves:

- Binding to Enzymes : The compound can bind to the active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Membrane Interaction : Its structural features allow interaction with cellular membranes, potentially affecting membrane fluidity and permeability, which can influence cellular processes .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers administered the compound to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound exhibits favorable absorption characteristics. For instance, it demonstrated a bioavailability rate of approximately 66% when administered orally at a dose of 5 mg/kg, indicating effective systemic exposure .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 8-Methoxyquinoline | Structure | Known for its anticancer properties |

| Pyridine-3-carboxamide | Structure | Exhibits broad-spectrum antimicrobial activity |

| N-(2-Methylquinoline) | Structure | Potential for neuroprotective effects |

This compound stands out due to its unique combination of functional groups and its dual quinoline-pyridine structure, which enhances its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. How is the structure of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide confirmed in synthetic chemistry research?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. NMR identifies functional groups and spatial arrangements (e.g., methoxy and methyl groups on the quinoline ring), while MS provides molecular weight validation. High-resolution MS (HRMS) ensures purity and correct molecular formula .

- Example : For similar pyridine-carboxamide derivatives, -NMR peaks for aromatic protons (δ 7.0–8.5 ppm) and carboxamide NH (δ ~10 ppm) are characteristic .

Q. What methodologies are employed to optimize the synthesis of pyridine-3-carboxamide derivatives?

- Methodology : Amide bond formation via coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst is standard. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) minimize side reactions .

- Example : In N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide , coupling 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 3-hydroxyaniline using DCC/DMAP in dichloromethane achieves >90% yield .

Q. How do researchers resolve contradictions in solubility data for this compound?

- Methodology : Solubility is experimentally determined using polar (e.g., DMSO, methanol) and nonpolar solvents under controlled pH and temperature. Conflicting data may arise from polymorphic forms or hydration states, resolved via X-ray powder diffraction (XRPD) or dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies are used in structure-activity relationship (SAR) studies for quinoline-pyridine hybrids?

- Methodology : Systematic substitution of functional groups (e.g., methoxy, methyl) on the quinoline/pyridine rings, followed by biological assays (e.g., enzyme inhibition, cytotoxicity). Computational docking (e.g., AutoDock) predicts binding modes to targets like kinases or receptors .

- Example : Replacing the 8-methoxy group with halogens (Cl, F) in N-(3-chloro-4-methylphenyl)-...pyridine-4-carboxamide enhances hydrophobic interactions in enzyme pockets .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

- Methodology : The SHELX program suite (SHELXL, SHELXS) refines crystallographic data to determine bond lengths, angles, and torsional conformations. ORTEP-3 visualizes thermal ellipsoids to identify disorder or twinning .

- Example : For N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide , X-ray data confirmed the oxane ring’s chair conformation and carboxamide planarity .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Methodology : Pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) identify bioavailability issues. Physiologically Based Pharmacokinetic (PBPK) modeling predicts in vivo behavior from in vitro parameters .

- Example : A pyridine-carboxamide derivative showed potent in vitro kinase inhibition but poor in vivo efficacy due to rapid hepatic glucuronidation, resolved by prodrug modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.